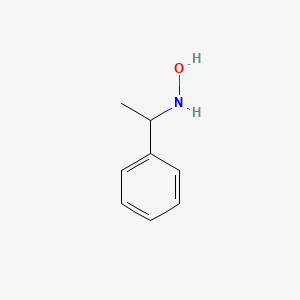

N-(1-phenylethyl)hydroxylamine

Overview

Description

N-(1-phenylethyl)hydroxylamine, also known as PEAH, is a chemical compound that belongs to the class of aliphatic amines. It is designed to be a reducing agent. The molecule contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic hydroxylamine, and 1 hydroxyl group .

Synthesis Analysis

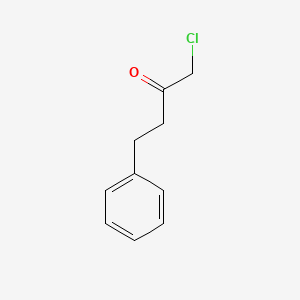

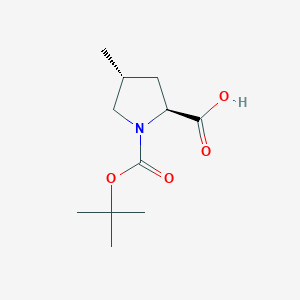

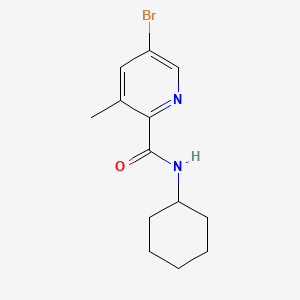

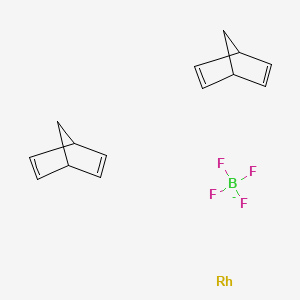

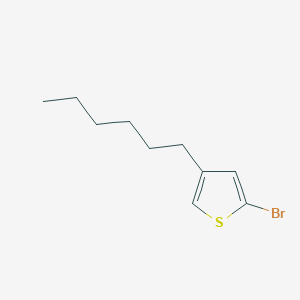

The synthesis of N-(1-phenylethyl)hydroxylamine involves several steps. One method involves the use of an N–N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine . This process results in the aziridination of tert-butyl cinnamates with high trans-selectivity . The resulting N-unfunctionalised aziridines are versatile synthetic building blocks that undergo highly selective ring-opening reactions with a wide range of nucleophiles .Molecular Structure Analysis

The molecular structure of N-(1-phenylethyl)hydroxylamine is characterized by a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic hydroxylamine, and 1 hydroxyl group .Chemical Reactions Analysis

N-(1-phenylethyl)hydroxylamine can undergo several chemical reactions. For instance, it can react with magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C to provide O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation .Physical And Chemical Properties Analysis

N-(1-phenylethyl)hydroxylamine is a white crystalline solid with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It is water-soluble and used as a reducing agent in various fields.Scientific Research Applications

Use in Biological Nitrification

Specific Scientific Field

This application is in the field of Biochemistry , specifically in biological nitrification.

Summary of the Application

Hydroxylamine, including N-(1-phenylethyl)hydroxylamine, is involved in the oxidation of ammonia to nitrite, a step in biological nitrification .

Methods of Application or Experimental Procedures

In biological systems, certain bacteria oxidize ammonia to hydroxylamine using the enzyme ammonia monooxygenase. The hydroxylamine is then further oxidized to nitrite by the enzyme hydroxylamine oxidoreductase .

Results or Outcomes

The result of this process is the conversion of ammonia, a common waste product, into nitrite, which can be further processed by other organisms in the nitrogen cycle .

Use as a DNA Nucleobase Amine-Hydroxylating Agent

Specific Scientific Field

This application is in the field of Molecular Biology , specifically in genetic research.

Summary of the Application

High concentrations of hydroxylamine, including N-(1-phenylethyl)hydroxylamine, are used by biologists to introduce mutations by acting as a DNA nucleobase amine-hydroxylating agent .

Methods of Application or Experimental Procedures

In molecular biology research, hydroxylamine is used to induce mutations in DNA. It does this by hydroxylating the amine group of cytosine, which can then mispair with adenine during DNA replication, leading to a C to T transition mutation .

Results or Outcomes

The use of hydroxylamine as a mutagenic agent allows researchers to study the effects of specific mutations on gene function .

Safety And Hazards

N-(1-phenylethyl)hydroxylamine is a chemical compound that needs to be handled with care. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

N-(1-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJRFNUPXQLYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456060 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)hydroxylamine | |

CAS RN |

2912-98-3 | |

| Record name | N-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

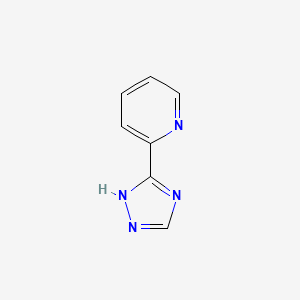

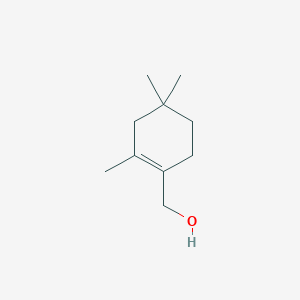

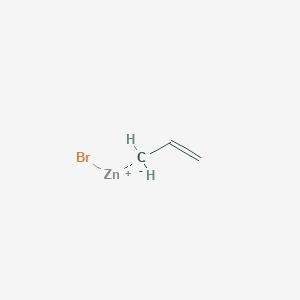

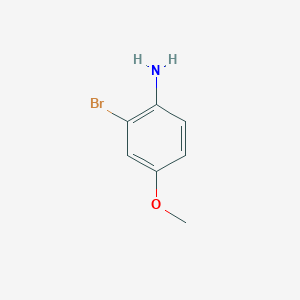

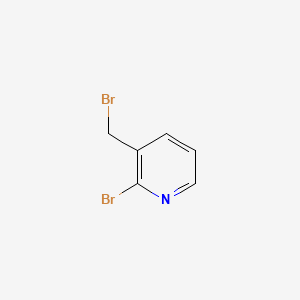

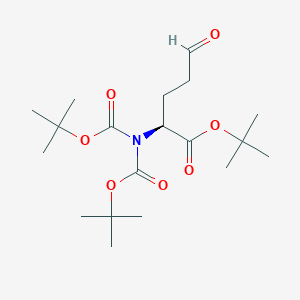

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)